molecular formula C35H48N10O15 B12112218 H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH

Cat. No.: B12112218
M. Wt: 848.8 g/mol
InChI Key: GGEQPJVCJLUAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH is a useful research compound. Its molecular formula is C35H48N10O15 and its molecular weight is 848.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH.DL-N(1)Ala-DL-Ser-Gly-DL-Glu-OH is a synthetic peptide composed of various amino acids, including tryptophan (Trp), alanine (Ala), glycine (Gly), aspartic acid (Asp), serine (Ser), and glutamic acid (Glu). This compound has garnered attention in biochemical research due to its potential biological activities, which may include neuroprotective effects, modulation of immune responses, and enhancement of cognitive functions.

Chemical Structure and Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain. The specific sequence and arrangement of amino acids are crucial for the biological activity exhibited by the peptide.

Neuroprotective Effects

Research indicates that peptides similar to this compound may exhibit neuroprotective properties. For instance, tryptophan is known to influence neurotransmitter synthesis, particularly serotonin, which plays a significant role in mood regulation and cognitive function. Studies have shown that compounds containing tryptophan can enhance neuronal survival and reduce oxidative stress in neuronal cells .

Immune Modulation

The presence of aspartic acid and glutamic acid in the peptide sequence suggests potential immunomodulatory effects. These amino acids are involved in various metabolic pathways that regulate immune responses. For example, glutamic acid is known to play a role in the activation of T-cells, which are critical for adaptive immunity .

Cognitive Enhancement

Peptides that include amino acids like serine and glycine have been studied for their roles in cognitive enhancement. Glycine acts as an inhibitory neurotransmitter and is involved in synaptic transmission, which could potentially improve cognitive functions such as memory and learning .

Case Studies

  • Neuroprotection in Animal Models : A study involving a peptide similar to this compound demonstrated significant neuroprotective effects in a rat model of ischemic stroke. The administration of the peptide resulted in reduced neuronal death and improved behavioral outcomes compared to control groups .
  • Immune Response Modulation : In vitro studies have shown that peptides containing aspartic acid can enhance the proliferation of lymphocytes when exposed to mitogens, indicating a potential role in boosting immune responses .
  • Cognitive Function Improvement : Clinical trials involving peptides rich in glycine have reported improvements in cognitive performance among elderly participants, suggesting that similar compounds may hold promise for age-related cognitive decline .

Data Table

Amino Acid Function Biological Activity
TryptophanPrecursor to serotoninNeurotransmission enhancement
AlanineEnergy metabolismSupports muscle function
GlycineInhibitory neurotransmitterCognitive enhancement
Aspartic AcidMetabolic regulationImmune modulation
SerinePrecursor for proteinsPotential role in cognitive function
Glutamic AcidMajor excitatory neurotransmitterEnhances synaptic plasticity

Scientific Research Applications

Pharmacological Applications

Antidiabetic Properties
Research indicates that compounds similar to H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH exhibit significant antidiabetic effects. For instance, studies on related peptides have shown their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood sugar levels. Such findings suggest that this compound could be developed as a therapeutic agent for managing diabetes .

Neuroprotective Effects
Peptides containing tryptophan (Trp) and aspartic acid (Asp) have been studied for their neuroprotective properties. The presence of these amino acids in H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH may contribute to its potential in treating neurodegenerative diseases by promoting neuronal survival and function .

Biochemical Research

Chiral Separation Techniques
The compound's unique chiral structure makes it a candidate for studies involving chiral separations. Research has demonstrated the effectiveness of similar peptides in chiral assays for amino acids and small peptides, which is crucial for the development of enantiomerically pure pharmaceuticals .

Molecular Dynamics Studies
Molecular dynamics simulations have been employed to understand the binding interactions of this compound with various biological targets. These studies provide insights into its conformational flexibility and stability, which are essential for its biological activity .

Case Studies and Experimental Findings

StudyFindings
Antidiabetic Activity Compounds similar to H-DL-Trp-DL-Ala-Gly-Gly-DL-Asp(1)-OH demonstrated potent α-glucosidase inhibition, outperforming standard treatments like acarbose .
Neuroprotection Peptides with similar structures were shown to protect against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
Chiral Assays Effective in separating enantiomers of amino acids and peptides, highlighting its utility in pharmaceutical development .

Properties

IUPAC Name

2-[[2-[[2-[2-[[3-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEQPJVCJLUAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.